(2Z)-6-(4-chlorobenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule characterized by its unique thiazolo-triazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the final thiazolo-triazine structure. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the product .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE include:
- 4-Methoxyphenethylamine
- 2-Phenylethylamine
- Heparinoid compounds .
Uniqueness
The uniqueness of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific thiazolo-triazine structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H16ClN3O4S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(2Z)-6-[(4-chlorophenyl)methyl]-2-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H16ClN3O4S/c1-28-16-5-3-4-13(18(16)29-2)11-17-20(27)25-21(30-17)23-19(26)15(24-25)10-12-6-8-14(22)9-7-12/h3-9,11H,10H2,1-2H3/b17-11- |
InChI Key |
AOJQIUKIMZAHAA-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
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